
(1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide: is an organic compound with the chemical formula C17H30N2Si and a molecular weight of 290.52 g/mol . This compound is known for its unique structural features, which include a phenyl group, two isopropyl groups, and a trimethylsilyl group attached to an acetimidamide core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide typically involves the reaction of N,N’-diisopropyl-2-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Deprotonation Reactions: The compound can be deprotonated to form reactive intermediates that can further react with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and trimethylsilyl chloride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated or desilylated products, while oxidation and reduction reactions can produce amides, amines, or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used .
Comparación Con Compuestos Similares
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Diisopropylbenzamide: A related compound with similar structural features but lacking the trimethylsilyl group.
N,N-Diisopropylacetamide: Another similar compound used in organic synthesis.
Uniqueness: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics.
Propiedades
Número CAS |
540734-05-2 |
|---|---|
Fórmula molecular |
C17H30N2Si |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
2-phenyl-N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide |
InChI |
InChI=1S/C17H30N2Si/c1-14(2)18-17(13-16-11-9-8-10-12-16)19(15(3)4)20(5,6)7/h8-12,14-15H,13H2,1-7H3 |
Clave InChI |
OTTHCQQVOLYYJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(CC1=CC=CC=C1)N(C(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




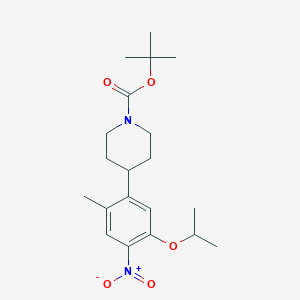


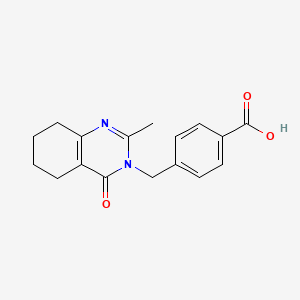
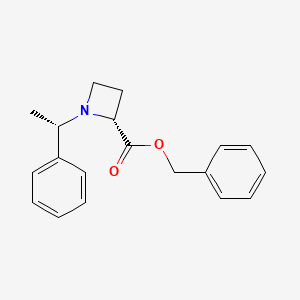
![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)

![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)
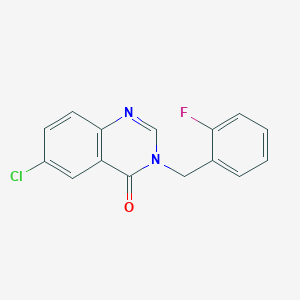
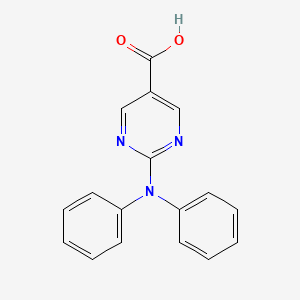
![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)

